molecular formula C24H20N2O4 B11260821 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11260821
M. Wt: 400.4 g/mol
InChI Key: VXUJRFKZLBNETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoyl group, a tetrahydroquinoline moiety, and a benzo[d][1,3]dioxole-5-carboxamide group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the phosphorylation state of proteins, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar compounds to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide include:

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H20N2O4/c27-23(18-9-11-21-22(13-18)30-15-29-21)25-19-10-8-16-7-4-12-26(20(16)14-19)24(28)17-5-2-1-3-6-17/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,25,27)

InChI Key

VXUJRFKZLBNETL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.